

An In-depth Technical Guide to 1,2-Bis(trimethylsilyloxy)cyclobutene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1,2-Bis(trimethylsilyloxy)cyclobutene
Cat. No.:	B091658

[Get Quote](#)

CAS Number: 17082-61-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,2-Bis(trimethylsilyloxy)cyclobutene**, a versatile reagent in organic synthesis. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its utility in the construction of complex molecular architectures relevant to drug discovery and development.

Chemical and Physical Properties

1,2-Bis(trimethylsilyloxy)cyclobutene is a colorless to light yellow liquid.^{[1][2]} It is a silyl enol ether derived from cyclobutanedione, and its reactivity is characterized by the electron-rich double bond. It is sensitive to moisture and should be stored under an inert atmosphere.^{[1][3]}

Table 1: Physical and Chemical Properties

Property	Value	Reference(s)
CAS Number	17082-61-0	[4]
Molecular Formula	C ₁₀ H ₂₂ O ₂ Si ₂	[4]
Molecular Weight	230.45 g/mol	[4]
Appearance	Colorless to light yellow clear liquid	[1][2]
Boiling Point	58-59 °C at 2 mmHg	[4]
	82-86 °C at 10 mmHg	[5]
Density	0.897 g/mL at 25 °C	[4]
Refractive Index (n ²⁰ /D)	1.435	[4]
Flash Point	61 °C (141.8 °F) - closed cup	[4]
Solubility	Sparingly soluble in water	[6]

Spectroscopic Data

The structural characterization of **1,2-Bis(trimethylsilyloxy)cyclobutene** is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data

Technique	Data	Reference(s)
¹ H NMR	Data available from suppliers such as Sigma-Aldrich.	[5]
¹³ C NMR	Data available from suppliers.	[5]
²⁹ Si NMR	Data available from suppliers.	[5]
IR (Infrared) Spectroscopy	ATR-IR and Vapor Phase IR spectra are available.	[5]
Mass Spectrometry	Data can be obtained from suppliers' documentation.	

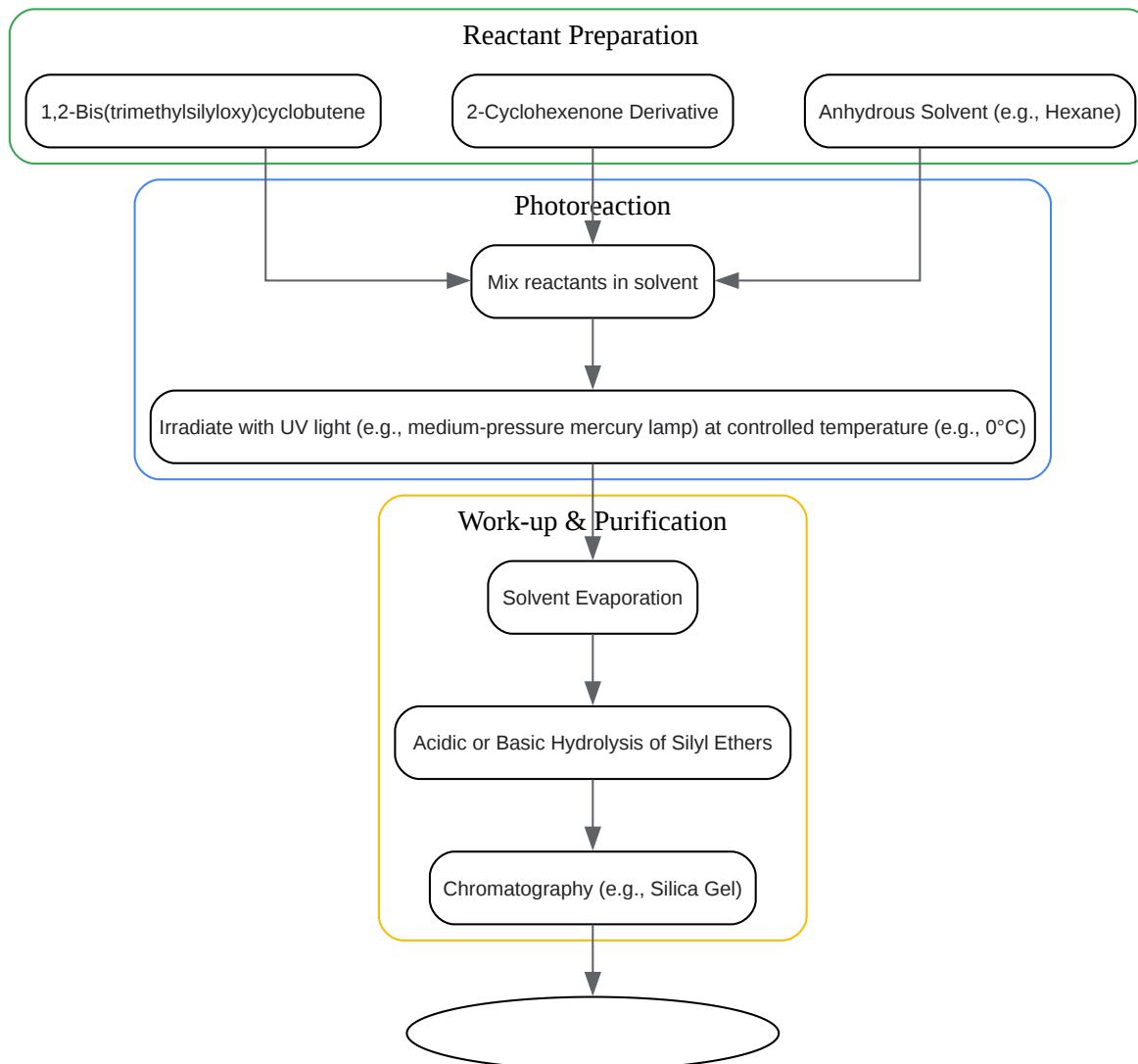
Experimental Protocols

Synthesis of 1,2-Bis(trimethylsilyloxy)cyclobutene

A common and effective method for the synthesis of **1,2-Bis(trimethylsilyloxy)cyclobutene** is the acyloin condensation of diethyl succinate in the presence of chlorotrimethylsilane as a trapping agent.[\[5\]](#)

Method 1: Sodium Dispersion[\[5\]](#)

- A 1-liter, three-necked, creased flask is equipped with a stirrer capable of forming a fine dispersion of molten sodium, a reflux condenser, and a Hershberg addition funnel, all under an oxygen-free, nitrogen atmosphere.
- The flask is charged with 250–300 mL of a dry solvent (e.g., toluene) and 9.6–9.8 g (approximately 0.4 g-atom) of freshly cut sodium.
- The solvent is brought to a gentle reflux, and the stirrer is operated at high speed to fully disperse the sodium.
- The stirrer speed is then reduced, and a mixture of 17.4 g (0.100 mole) of diethyl succinate and 45–50 g (approximately 0.4 mole) of chlorotrimethylsilane in 125 mL of solvent is added over 1–3 hours. The reaction is exothermic.


- The mixture is maintained at reflux with stirring for an additional five hours.
- After cooling, the contents are filtered under a nitrogen atmosphere in a dry-box. The precipitate is washed with anhydrous diethyl ether or petroleum ether.
- The solvent is evaporated from the filtrate, and the residue is distilled under reduced pressure to yield **1,2-bis(trimethylsilyloxy)cyclobutene**. A typical yield is around 78%.[\[5\]](#)

Key Reactions and Methodologies

1,2-Bis(trimethylsilyloxy)cyclobutene is a valuable precursor for various transformations, most notably photocycloaddition and Aldol-type reactions.

This reagent undergoes [2+2] photocycloaddition with enones, providing a powerful tool for the construction of cyclobutane-containing polycyclic systems.[\[4\]](#)[\[7\]](#) This reaction is particularly useful in the total synthesis of sesquiterpenes and diterpenes.[\[4\]](#)

General Experimental Workflow for Photocycloaddition:

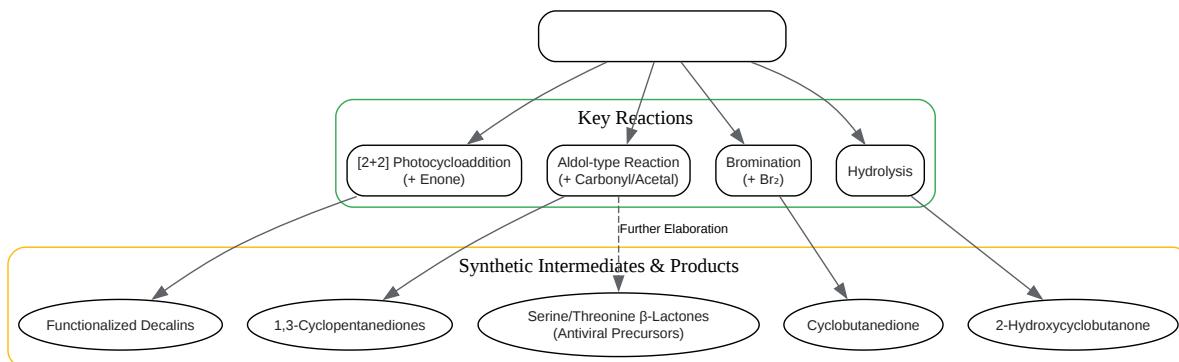
[Click to download full resolution via product page](#)

Caption: General workflow for the photocycloaddition of **1,2-bis(trimethylsilyloxy)cyclobutene**.

1,2-Bis(trimethylsilyloxy)cyclobutene serves as an enol ether nucleophile in Lewis acid-mediated Aldol-type reactions with carbonyl compounds.^{[4][8]} This reaction provides access to functionalized cyclobutanone derivatives, which can be further transformed into various cyclic systems.

General Experimental Protocol for Lewis Acid-Mediated Aldol Addition:

- To a stirred solution of the aldehyde or ketone in a dry, inert solvent (e.g., dichloromethane) at low temperature (e.g., -78 °C) under a nitrogen atmosphere, a Lewis acid (e.g., TiCl₄ or BF₃·OEt₂) is added dropwise.
- A solution of **1,2-bis(trimethylsilyloxy)cyclobutene** in the same solvent is then added slowly to the reaction mixture.
- The reaction is stirred at the low temperature for a specified time until completion (monitored by TLC).
- The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
- The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with the solvent.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel.


Applications in Drug Development and Organic Synthesis

The unique reactivity of **1,2-Bis(trimethylsilyloxy)cyclobutene** makes it a valuable building block in the synthesis of complex molecules, including natural products and pharmaceutical intermediates.

- Synthesis of Functionalized Decalins: It has been utilized in the synthesis of functionalized decalins, which are core structures in various sesquiterpenes and diterpenes.^[4]

- Preparation of Serine and Threonine β -Lactones: This compound is a key reactant in the preparation of serine and threonine β -lactones, which have been identified as inhibitors of the hepatitis A virus 3C cysteine proteinase.^[7] This highlights its direct relevance in the development of antiviral agents.
- Access to Cyclopentanediones: Lewis acid-mediated reactions with acetals followed by treatment with acid can lead to the formation of 1,3-cyclopentanedione products.^[8]
- Synthesis of Steroid Frameworks: It has been used in a very short synthesis of 3-methoxyestra-1,3,5,8,14-pentaen-17-one, demonstrating its utility in constructing complex steroidal skeletons.^[4]

The following diagram illustrates the synthetic utility of **1,2-Bis(trimethylsilyloxy)cyclobutene**, showcasing its transformation into various important structural motifs.

[Click to download full resolution via product page](#)

Caption: Synthetic transformations of **1,2-bis(trimethylsilyloxy)cyclobutene**.

Safety Information

1,2-Bis(trimethylsilyloxy)cyclobutene is a combustible liquid and causes skin and serious eye irritation.^[4] It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, eye protection, and a respirator, should be used when handling this chemical.^[4] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.^[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.^[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 17082-61-0 | 1,2-Bis(trimethylsilyloxy)cyclobutene | BLD Pharm [bldpharm.com]
- 2. CN104592287A - 1,2-bis(trimethylsilyloxy)cyclobutene, and preparation method thereof - Google Patents [patents.google.com]
- 3. Synthesis of cyclobutane serine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 1,2-Bis(trimethylsiloxy)cyclobutene | C10H22O2Si2 | CID 2734034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1,2-Bis(trimethylsilyloxy)cyclobutene | 17082-61-0 | TCI AMERICA [tcichemicals.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,2-Bis(trimethylsilyloxy)cyclobutene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091658#1-2-bis-trimethylsilyloxy-cyclobutene-cas-number-17082-61-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com